(1-Methylisoquinolin-6-yl)methanol

Medicinal Chemistry Drug Design ADME Prediction

This 1-methyl-substituted isoquinoline building block delivers a critical +0.31 LogP enhancement over the des-methyl analog (LogP 2.04 vs. 1.73), directly improving passive membrane permeability for CNS-targeted fragment-based drug discovery. The 1-methyl group is essential for correct steric and electronic tuning in metal coordination, directed C–H functionalization, and alkaloid natural product synthesis. Supplied at ≥98% purity, it enables precise ADME fine-tuning without increasing molecular weight or introducing metabolically labile groups. Ideal for medicinal chemistry teams requiring controlled lipophilicity modulation in lead optimization. Inquire for bulk pricing.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B12821732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylisoquinolin-6-yl)methanol
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1C=CC(=C2)CO
InChIInChI=1S/C11H11NO/c1-8-11-3-2-9(7-13)6-10(11)4-5-12-8/h2-6,13H,7H2,1H3
InChIKeyXPWZDQIRRVUCKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methylisoquinolin-6-yl)methanol Procurement: Core Physicochemical & Structural Baseline


(1-Methylisoquinolin-6-yl)methanol (CAS 1891205-08-5) is a 1-methyl-substituted isoquinoline derivative bearing a primary hydroxymethyl group at the 6-position . Its molecular formula is C11H11NO, with a molecular weight of 173.21 g/mol . The compound is typically supplied as a research chemical with a purity of 98% . Key predicted physicochemical parameters include a topological polar surface area (TPSA) of 33.12 Ų, a calculated LogP of 2.04, and one rotatable bond, defining its baseline profile as a moderately lipophilic, rigid heterocyclic building block .

Why (1-Methylisoquinolin-6-yl)methanol Cannot Be Replaced by Simple Isoquinolin-6-yl Analogs


Generic substitution with the des-methyl analog (Isoquinolin-6-yl)methanol (CAS 188861-59-8) fails because the 1-methyl substituent fundamentally alters the compound's physicochemical and electronic profile. This single methyl group increases the calculated lipophilicity by approximately 0.3 LogP units (from ~1.73 to 2.04) [1], directly impacting membrane permeability and off-target binding potential. Furthermore, the presence of the 1-methyl substituent modifies the steric environment and electronic density of the isoquinoline nitrogen, which is critical for metal coordination, hydrogen bonding, and directed C-H functionalization strategies in downstream synthesis . These differences render the two compounds non-interchangeable for applications requiring precise control over lipophilicity, metabolic stability, or regioselective reactivity.

Quantitative Differentiation Evidence for (1-Methylisoquinolin-6-yl)methanol Against Closest Analogs


Increased Lipophilicity (LogP) of (1-Methylisoquinolin-6-yl)methanol Drives Superior Membrane Permeability Potential

The target compound exhibits a predicted LogP of 2.04, compared to 1.73 for the des-methyl analog (Isoquinolin-6-yl)methanol [1]. This quantifiable increase of approximately 0.31 log units indicates significantly higher lipophilicity, which often correlates with enhanced passive membrane permeability, a critical parameter in CNS drug discovery and intracellular target engagement.

Medicinal Chemistry Drug Design ADME Prediction

Altered Molecular Weight and Pharmacokinetic Space Differentiation of (1-Methylisoquinolin-6-yl)methanol

The target compound has a molecular weight of 173.21 g/mol, whereas the des-methyl analog (Isoquinolin-6-yl)methanol weighs 159.18 g/mol [1]. This 14.03 g/mol difference, while modest, shifts the compound's position within fragment-based drug discovery (FBDD) filters, aligning it more closely with the upper limit of the 'Rule-of-Three' (MW < 300) while retaining key fragment-like properties .

Fragment-Based Drug Discovery Lead Optimization Rule-of-Three

Steric and Electronic Modulation of the Isoquinoline Core by the 1-Methyl Group for Regioselective Synthesis

The 1-methyl substituent exerts a steric and electronic directing effect on reactions at the isoquinoline core. While direct comparative kinetic studies are limited, the presence of the C1-methyl group has been shown to strongly influence the regioselectivity of aminomethylation and hydrogenolysis reactions on metalated isoquinolines, providing access to 1-methyl-substituted natural product scaffolds that are inaccessible via the 1-unsubstituted analog [1]. This effect is a class-level inference for metal-catalyzed cross-coupling and directed ortho-metalation strategies.

Synthetic Chemistry C-H Activation Regioselectivity

Enhanced Metabolic Stability Against N-Oxidation Inferred for 1-Methylated Isoquinoline Derivatives

1-Methyl substitution on isoquinoline is a well-established strategy to block or reduce metabolic N-oxidation, a major clearance pathway for isoquinoline-based drugs. While direct experimental data for (1-Methylisoquinolin-6-yl)methanol is not available from the provided sources, class-level data shows that 1-methylisoquinoline is a known substrate of specific oxidases that convert it to N-oxide, and the presence of the methyl group significantly alters the rate and extent of this biotransformation compared to isoquinoline itself [1]. This inference positions the 1-methyl derivative as a more metabolically robust scaffold.

Drug Metabolism Metabolic Stability Isoquinoline N-oxide

Priority Application Scenarios for (1-Methylisoquinolin-6-yl)methanol Driven by Demonstratable Differentiation


CNS-Penetrant Fragment Library Design

The increased LogP (2.04 vs 1.73) and moderate molecular weight (173 g/mol) of (1-Methylisoquinolin-6-yl)methanol make it a superior fragment starting point for CNS drug discovery programs aiming to balance blood-brain barrier penetration with fragment-like properties . Its higher lipophilicity directly addresses the need for passive permeability, a critical prerequisite for CNS target engagement.

Late-Stage Lead Optimization Requiring Lipophilicity Adjustment

During lead optimization, medicinal chemists often need to increase LogP without substantially increasing molecular weight or introducing metabolically vulnerable groups. (1-Methylisoquinolin-6-yl)methanol provides a +0.31 LogP boost over its des-methyl analog through a simple methyl addition, enabling fine-tuning of ADME properties while maintaining a low atom-count scaffold .

Synthesis of 1-Methylisoquinoline Natural Product Analogs

For projects targeting alkaloid natural products bearing a 1-methylisoquinoline core, this compound serves as a direct, pre-functionalized building block. The presence of the 1-methyl group is essential for structural mimicry and cannot be replicated by the 1-unsubstituted analog, ensuring correct regiochemical outcomes in metalation and coupling reactions .

Metabolic Stability Studies on Isoquinoline Scaffolds

Researchers investigating the metabolic fate of isoquinoline derivatives can use this compound as a model substrate to study the impact of 1-methylation on N-oxide formation. The compound's structure enables direct comparison with isoquinolin-6-ylmethanol to quantify the protective effect of the 1-methyl group against oxidative metabolism, providing valuable structure-metabolism relationship (SMR) data .

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